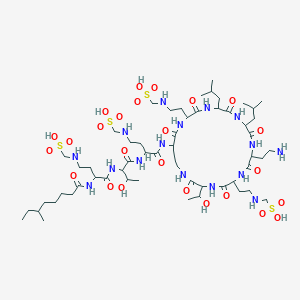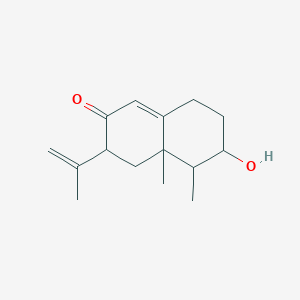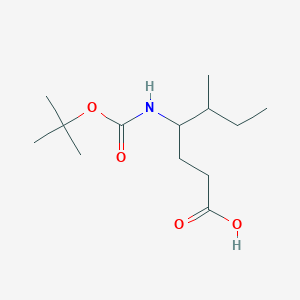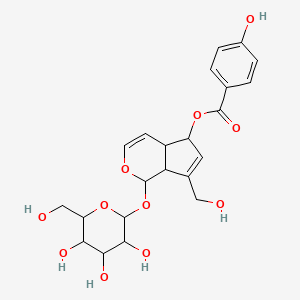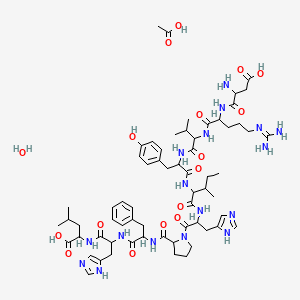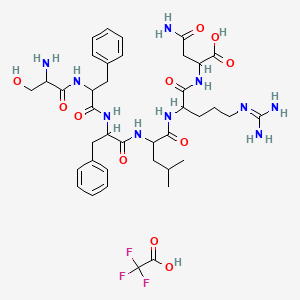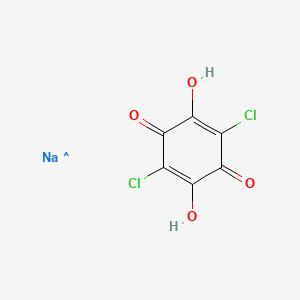
Chloranilic acid sodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloranilic acid sodium salt hydrate is a chemical compound with the molecular formula C6Cl2O4.2Na.H2O. It is a derivative of chloranilic acid, which is known for its red-orange crystalline appearance. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloranilic acid sodium salt hydrate can be synthesized through the hydrolysis of chloranil (tetrachloro-1,4-benzoquinone) in the presence of sodium hydroxide. The reaction involves the following steps:
- Dissolve chloranil in water.
- Add sodium hydroxide to the solution.
- Heat the mixture to facilitate the reaction.
- The product, this compound, precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors where temperature, pH, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
Chloranilic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chloranil.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Chloranil.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Scientific Research Applications
Chloranilic acid sodium salt hydrate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chloranilic acid sodium salt hydrate involves its ability to form coordination complexes with metal ions. The compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical reactions, influencing metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Chloranil: A precursor to chloranilic acid sodium salt hydrate, used in similar applications.
Hydroquinone: A reduction product of this compound, used in photography and as a reducing agent.
Benzoquinone: A related compound with similar chemical properties, used in organic synthesis.
Uniqueness
This compound is unique due to its ability to form stable coordination complexes with metal ions. This property makes it valuable in various scientific research applications, particularly in the study of metal ion interactions and coordination chemistry.
Properties
Molecular Formula |
C6H2Cl2NaO4 |
|---|---|
Molecular Weight |
231.97 g/mol |
InChI |
InChI=1S/C6H2Cl2O4.Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H; |
InChI Key |
CDDUGUAIXYGQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Na] |
Related CAS |
36275-66-8 35771-46-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



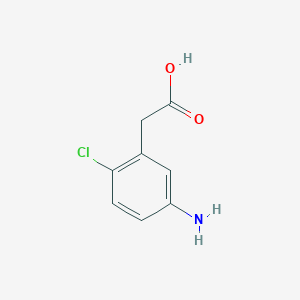
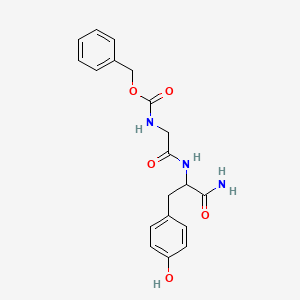
![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)
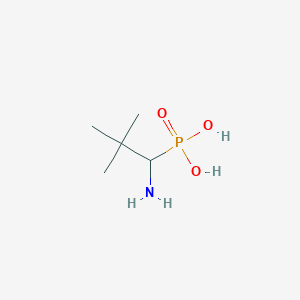
![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)
![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
